The compound 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 405.84 g/mol. This compound is classified as a member of the pyrazolo[1,5-c][1,3]oxazine family, which are known for their diverse biological activities, particularly in cancer research and other therapeutic areas.
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and halogenation processes. While specific synthetic routes for this exact compound are not extensively documented, similar compounds have been synthesized using methods such as:
Technical details regarding the conditions (temperature, solvents, catalysts) and yields would depend on the specific synthetic pathway chosen.
The molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be represented using various structural formulas:
InChI=1S/C22H16ClN3O3/c23-14-5-7-19-15(10-14)18-11-17(13-4-6-20-21(9-13)28-12-27-20)25-26(18)22(29-19)16-3-1-2-8-24-16/h1-10,18,22H,11-12H2
This provides insight into its connectivity and stereochemistry. The presence of a benzo[d][1,3]dioxole moiety contributes to its potential biological activity by influencing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.84 g/mol |
Canonical SMILES | C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 |
The compound's reactivity can be inferred from its structure. Similar compounds have demonstrated the ability to undergo various chemical reactions such as:
Common reactions for compounds in this class may include:
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets:
Research indicates that compounds with similar structures may exert their effects by:
Studies have shown that these compounds can inhibit pathways such as transforming growth factor-beta signaling in hepatic stellate cells, which is critical in liver fibrosis and cancer progression.
The physical properties of 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include:
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Solubility | Soluble in organic solvents |
The compound's chemical properties include stability under standard laboratory conditions but may require careful handling due to its chlorinated nature.
This compound has potential applications in various scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: